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BI-853520

Cat. No.: B1574172
Attention: For research use only. Not for human or veterinary use.
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Description

BI-853520, also known as Ifebemtinib, is a novel, potent, and highly selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) . It demonstrates exceptional potency with an IC50 of 1 nM for recombinant FAK and high selectivity over the closely related kinase PYK2 . This orally active compound inhibits FAK autophosphorylation at tyrosine 397 (Y397), a key step in its activation, leading to disruption of downstream signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer progression . In vitro, BI 853520 exhibits potent anti-proliferative, anti-migratory, and anti-invasive effects, particularly in three-dimensional (3D) cell culture models that more closely mimic the tumor microenvironment . Its efficacy has been shown in preclinical models of various cancers, including breast, ovarian, and prostate adenocarcinoma, where it significantly reduces primary tumor growth . Research indicates that sensitivity to BI 853520 is strongly associated with a mesenchymal tumor phenotype, characterized by loss of E-cadherin, suggesting a potential biomarker for patient stratification . Phase I clinical trials have established that BI 853520 has a manageable safety profile and favorable pharmacokinetics in patients with advanced solid tumors . This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

Appearance

Solid powder

Origin of Product

United States

Characterization of Bi 853520 As a Preclinical Fak Inhibitor

Discovery and Initial Molecular Profiling

BI-853520 (Ifebemtinib) is recognized as a novel, potent, and highly selective ATP-competitive inhibitor of FAK d-nb.infonih.govd-nb.infonih.gov. Its discovery stemmed from a 2-Anilino-4-benzylaminopyrimidine scaffold, where X-ray analysis revealed the formation of strong hydrogen bonds to the hinge region of the kinase d-nb.inforesearchgate.net. Subsequent X-ray guided structural modifications further refined its activity and improved its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to its development as a clinical candidate d-nb.inforesearchgate.net. This compound is an orally active compound medchemexpress.comglpbio.com.

Mechanism of FAK Inhibition by this compound

ATP-Competitive Binding Modality

This compound functions as an ATP-competitive inhibitor of FAK d-nb.infonih.govd-nb.infomdpi.comnih.govresearchgate.netfrontiersin.org. This mechanism involves the compound binding directly to the FAK kinase domain, thereby competing with adenosine (B11128) triphosphate (ATP) for its binding site mdpi.comnih.gov. By occupying the ATP-binding pocket, this compound effectively blocks ATP access, which is crucial for FAK's enzymatic activity and subsequent signal transduction mdpi.comnih.gov. This competitive binding prevents FAK-mediated downstream signaling, which is implicated in various cellular processes, including cell migration, proliferation, invasion, and survival in tumor cells nih.gov.

Inhibition of FAK Autophosphorylation at Tyrosine 397 (Y397)

A key aspect of FAK activation is its autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for downstream signaling molecules tandfonline.comfrontiersin.org. This compound potently inhibits this critical autophosphorylation event d-nb.infonih.govresearchgate.netmedchemexpress.comglpbio.commdpi.comresearchgate.netfrontiersin.orginvivochem.compatsnap.com. In PC-3 prostate carcinoma cells, treatment with this compound results in a concentration-dependent reduction of FAK Y397 phosphorylation, with a median half-maximal inhibitory concentration (IC50) of 1 nM d-nb.infonih.govnih.govresearchgate.netglpbio.commdpi.comresearchgate.net. This inhibition is rapid and persistent, as demonstrated in tumor tissue from immunodeficient mice nih.govfrontiersin.orgpatsnap.com.

Table 1: Cellular Activity of this compound in PC-3 Prostate Carcinoma Cells

Assay ParameterEC50/IC50 (nM)Reference
p-FAK Y397 Inhibition1 d-nb.infonih.govnih.govresearchgate.netglpbio.comresearchgate.net
Colony Formation Inhibition3 d-nb.inforesearchgate.netresearchgate.net
Proliferation (Monolayer)>3000 d-nb.inforesearchgate.net

Kinase Selectivity Profile of this compound

Evaluation of Activity Against Other Kinases (e.g., FER, FES)

In a broad selectivity screen encompassing over 260 tyrosine and serine/threonine kinases, this compound demonstrated high specificity, inhibiting only four enzymes by more than 50% at a concentration of 1000 nM researchgate.netpatsnap.com. Among the kinases that showed some sensitivity, FER Kinase and FES Kinase were identified as the most affected d-nb.inforesearchgate.netselleck.co.jp. This compound inhibited FER Kinase with an IC50 of 900 nM and FES Kinase with an IC50 of 1040 nM researchgate.netmedchemexpress.comselleck.co.jp.

Table 2: Kinase Activity and Selectivity of this compound

Kinase (Assay Format)IC50 (nM)Selectivity (at 1000 nM)Reference
PTK2/FAK (DELFIA®)1 d-nb.infonih.govresearchgate.net
PTK2/FAK (Z'-LYTE®)38 researchgate.net
PTK2B/PYK2 (DELFIA®)>50,000 d-nb.infonih.govresearchgate.net
PTK2B/PYK2 (Z'-LYTE®)2000 researchgate.net
FER (Z'-LYTE®)900 researchgate.netmedchemexpress.comselleck.co.jp
FES (Z'-LYTE®)1040 researchgate.netmedchemexpress.comselleck.co.jp
Other Kinases4/262 inhibited >50% researchgate.netpatsnap.com

Cellular and Molecular Effects of Bi 853520 in Vitro Research Models

Downstream Signaling Pathway Perturbations

BI-853520's inhibitory action on FAK leads to significant perturbations in several key intracellular signaling cascades that are often dysregulated in cancer.

Effects on the PI3K/AKT/mTOR Signaling Cascade

Focal Adhesion Kinase (FAK) serves as a critical upstream regulator of the Phosphoinositide 3-kinase (PI3K)/AKT/mechanistic Target of Rapamycin (B549165) (mTOR) signaling pathway, which is frequently hyperactivated in numerous solid cancers and plays a vital role in cell proliferation, survival, and migration guidetopharmacology.orgservice.gov.ukuni.lumdpi.com. Studies have demonstrated that this compound treatment significantly downregulates the activation of the PI3K/AKT/mTOR signaling pathway. In ovarian cancer cell lines, specifically SKOV3 and OVCAR3, this compound was shown to decrease the phosphorylation levels of PI3K, AKT, and mTOR (p-PI3K/AKT/mTOR) guidetopharmacology.orgservice.gov.ukcenmed.comwikipedia.org. This suppressive effect was also observed in in vivo tumor tissues, where immunofluorescence staining confirmed reduced activated p-AKT and p-mTOR following this compound treatment service.gov.uk. Furthermore, FAK inhibition has been generally noted to result in the suppression of Akt phosphorylation guidetopharmacology.org. However, the impact of this compound on this cascade can be context-dependent; for instance, in certain malignant pleural mesothelioma (MPM) cell lines (SPC212, M38K, SPC111, P31), this compound reduced FAK phosphorylation without a major observed impact on Akt or S6 activation in vitro fishersci.com.

Influence on STAT3 and JNK Pathways in Specific Cellular Contexts

FAK inhibitors, including this compound, have been shown to influence downstream signaling pathways such as Signal Transducer and Activator of Transcription 3 (STAT3) and c-Jun N-terminal Kinase (JNK) in various cancer cell contexts hznu.edu.cn. Activated FAK can further activate the STAT3 pathway, which is involved in promoting drug resistance lipidmaps.org. Notably, the inhibition of FAK can lead to a reduction in STAT3 activity, thereby inducing apoptosis and exhibiting antitumor effects guidetopharmacology.org. In specific cellular contexts, such as glioblastoma U87 MG and U251 MG cell lines, the interaction of PPFIA binding protein 1 with FAK has been observed to activate Src and JNK, suggesting a role for FAK in modulating JNK activity lipidmaps.org. The combination of FAK and STAT3 targeting may also mitigate the effects of stroma depletion caused by FAK-targeted therapies lipidmaps.org.

Modulation of Cell Cycle Regulatory Genes (e.g., CDK1, CDK4)

This compound exerts a notable influence on genes that regulate the cell cycle and proliferation. RNA-sequencing analysis performed on 4T1 breast cancer cells xenografted in mice revealed a downregulation of genes essential for proliferation and cell cycle progression, including cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 4 (CDK4) nih.govresearcherslinks.comnih.govnih.gov. Gene set enrichment analysis further corroborated these findings, confirming a significant reduction in the relative expression of genes important for cell cycle and positive regulation of the mitotic cell cycle (e.g., CDK1 and CDK4) researcherslinks.comnih.govnih.gov. Conversely, the expression of genes associated with the negative regulation of cell proliferation was observed to increase following this compound treatment researcherslinks.comnih.govnih.gov. Flow cytometry-based cell cycle analysis in murine breast cancer cells demonstrated that increasing concentrations of this compound led to a shift of cells from the S phase to the G1 phase, indicating cell cycle arrest researcherslinks.com. Generally, FAK inhibition can induce cell cycle arrest at the G2/M phase and significantly reduce the S phase guidetopharmacology.org.

Interplay with RAS/RAF/MEK/ERK Signaling

There is a recognized close relationship between FAK expression and the transduction of the RAS/RAF/MEK pathway lipidmaps.org. FAK plays a role in promoting the invasion and metastasis of tumor cells by regulating the activation of the RAS/RAF/MEK/ERK signaling pathway lipidmaps.org. Specifically, FAK can regulate cell proliferation and migration by binding to growth factor receptor bound protein 2 (GRB2) at its phosphorylated Y925 site, which subsequently activates the GRB2/SOS/RAS/EPHB2 pathway mrc.ac.uk. However, the impact on this pathway can vary depending on the cellular context. For instance, in malignant pleural mesothelioma (MPM) cell lines, this compound was found to reduce FAK phosphorylation without a major impact on Erk activation in vitro fishersci.com. It is also noted that activated FAK can further activate the downstream AKT, ERK, and STAT3 pathways, contributing to drug resistance lipidmaps.org.

Functional Consequences in Specific Cancer Cell Lines

The effects of this compound have been extensively studied in various cancer cell lines, demonstrating its functional consequences, particularly in prostate carcinoma.

Prostate Carcinoma (e.g., PC-3)

This compound is recognized as a highly selective and potent FAK inhibitor nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgijpsonline.com. In human PC-3 prostate carcinoma cells, which exhibit high expression and phosphorylation of FAK at Tyr397, treatment with this compound effectively inhibited FAK autophosphorylation with an EC50 of 1 nM nih.govwikipedia.orgwikipedia.org. This indicates its high potency in targeting FAK activity within these cells.

The compound's impact on cell proliferation in PC-3 cells shows a differential sensitivity based on the culture conditions. In clonogenic assays, which assess anchorage-independent growth in a soft agar (B569324) matrix (a characteristic of malignant cells), this compound potently inhibited colony formation with an EC50 of 3 nM nih.govwikipedia.orgwikipedia.orgwikipedia.org. In contrast, when PC-3 cells were grown in conventional monolayer culture (2D), they demonstrated significantly less sensitivity, requiring concentrations approximately 1,000-fold higher for growth inhibition (EC50 > 3 µmol/L) nih.govwikipedia.orgwikipedia.orgijpsonline.complos.org. This suggests that the specific inhibition of cell proliferation at lower doses by this compound is primarily functional under three-dimensional (3D) cell culture conditions plos.org.

Table 1: In Vitro Cellular Activity of this compound in PC-3 Prostate Carcinoma Cells

Assay TypeTarget Inhibition/EffectEC50/IC50 (nM)Reference
FAK Y397 Autophosphorylation (PC-3)Inhibition1 nih.govwikipedia.orgwikipedia.org
Colony Formation (PC-3, soft agar)Inhibition of anchorage-independent proliferation3 nih.govwikipedia.orgwikipedia.org
Proliferation (PC-3, monolayer)Growth Inhibition>3000 wikipedia.orgwikipedia.orgplos.org

In in vivo studies, daily oral administration of this compound to immunodeficient nude mice bearing subcutaneous PC-3 prostate adenocarcinoma xenografts resulted in rapid and long-lasting repression of FAK autophosphorylation in the tumor tissue wikipedia.orgwikipedia.org. This treatment led to a strong suppression of tumor growth, with tumor growth inhibition (TGI) values exceeding 90% compared to controls, and in some individual animals, tumor regression was observed nih.govwikipedia.orgwikipedia.orgwikipedia.orgijpsonline.com. Significant inhibition of tumor growth was achieved even at doses as low as 6 mg/kg nih.govijpsonline.com.

Table 2: Gene Expression Changes in this compound Treated 4T1 Breast Cancer Cells (Xenograft)

GeneLog2 Fold Change (vs. Vehicle)False Discovery Rate (FDR)Effect on Cell Cycle/ProliferationReference
CDK1-0.45194.24e-03Downregulation, Cell Cycle Progression nih.govresearcherslinks.comnih.govnih.gov
CDK4-0.30720.003718Downregulation, Cell Cycle Progression nih.govresearcherslinks.comnih.govnih.gov

Ovarian Cancer (e.g., SKOV3, OVCAR3)

In ovarian cancer, this compound has shown promising in vitro effects. Studies have revealed that phosphorylated FAK tyrosine 397 (p-FAK Y397) is highly expressed in ovarian cancer cell lines such as SKOV3 and OVCAR3 nih.govresearchgate.netnih.govpatsnap.comomicsdi.org. Treatment with this compound significantly suppresses cell proliferation, viability, migration, invasion, and decreases anchorage-independent growth and motility in these cell lines nih.govresearchgate.netnih.govpatsnap.com.

Furthermore, this compound inhibits the epithelial-mesenchymal transition (EMT) process in ovarian cancer cells. It achieves this by downregulating the mesenchymal marker β-catenin and upregulating the epithelial marker E-cadherin nih.govresearchgate.net. Mechanistically, this compound treatment downregulates the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell progression and metastasis nih.govresearchgate.netnih.gov. The compound also increases the sensitivity of ovarian cancer cells to clinical chemotherapy drugs like paclitaxel (B517696) and cisplatin (B142131) nih.govresearchgate.net.

Table 1: In Vitro Effects of this compound on Ovarian Cancer Cell Lines

Cell LineEffect of this compound Treatment (In Vitro)Molecular Mechanism/ObservationSource
SKOV3Suppresses proliferation, viability, migration, invasion, anchorage-independent growth, motility; inhibits EMT; increases sensitivity to chemotherapy.Downregulates p-FAK Y397; downregulates PI3K/AKT/mTOR pathway; downregulates β-catenin; upregulates E-cadherin. nih.govresearchgate.netnih.govpatsnap.com
OVCAR3Suppresses proliferation, viability, migration, invasion, anchorage-independent growth, motility; inhibits EMT; increases sensitivity to chemotherapy.Downregulates p-FAK Y397; downregulates PI3K/AKT/mTOR pathway; downregulates β-catenin; upregulates E-cadherin. nih.govresearchgate.netnih.govpatsnap.com

Breast Cancer (e.g., 4T1, Py2T)

In breast cancer models, this compound has been shown to exert anti-tumor effects, particularly in highly metastatic cell lines. It is a potent FAK inhibitor (IC50 = 1 nM) that represses Tyr397 FAK phosphorylation in these cells targetmol.commedchemexpress.commedchemexpress.comnih.govglpbio.com.

Studies using 4T1, Py2T, and Py2T-LT cells have demonstrated that this compound reduces Y397-FAK phosphorylation in a dose-dependent and time-dependent manner targetmol.commedchemexpress.commedchemexpress.comglpbio.com. While cells grown in conventional 2D surface cultures may only respond to very high, potentially toxic doses, the specific inhibition of cell proliferation and invasion at low doses is functional in three-dimensional (3D) cell culture conditions medchemexpress.commedchemexpress.comglpbio.com. MTS assays have indicated that this compound considerably reduced cell viability of Py2T, Py2T-LT, and 4T1 cells grown in 2D cultures nih.gov.

Table 2: In Vitro Effects of this compound on Breast Cancer Cell Lines

Cell LineEffect of this compound Treatment (In Vitro)Molecular Mechanism/ObservationSource
4T1Reduces cell viability (2D culture); represses Y397-FAK autophosphorylation; inhibits proliferation and invasion (3D culture).FAK inhibition (IC50=1 nM); dose- and time-dependent reduction of Y397-FAK phosphorylation. targetmol.commedchemexpress.commedchemexpress.comnih.govglpbio.com
Py2TReduces cell viability (2D culture); represses Y397-FAK autophosphorylation; inhibits proliferation and invasion (3D culture).FAK inhibition (IC50=1 nM); dose- and time-dependent reduction of Y397-FAK phosphorylation. targetmol.commedchemexpress.commedchemexpress.comnih.govglpbio.com
Py2T-LTReduces cell viability (2D culture); represses Y397-FAK autophosphorylation; inhibits proliferation and invasion (3D culture).FAK inhibition (IC50=1 nM); dose- and time-dependent reduction of Y397-FAK phosphorylation. medchemexpress.commedchemexpress.comnih.govglpbio.com

Malignant Pleural Mesothelioma (e.g., SPC111, SPC212, M38K, P31)

In malignant pleural mesothelioma (MPM) cell lines, this compound has demonstrated anti-tumor effects, particularly in 3D cultures and spheroids, though its effects in adherent 2D cultures can be limited nih.govresearchgate.netnih.gov. The compound inhibits growth and migration in SPC111 and SPC212 cells nih.gov.

Specific cell lines like SPC111, SPC212, P31, and M38K, representing epithelioid and biphasic subtypes, were used to assess its effects nih.govresearchgate.netresearchgate.net. This compound efficiently reduces FAK phosphorylation in these cells nih.govresearchgate.net. While IC50 values for cell viability in all 12 MPM cell lines exceeded 5 µM in adherent cultures, this compound significantly inhibited spheroid formation in P31 cells and other MPM cell lines nih.govnih.govresearchgate.netnih.gov. It also decreased migration in 3 out of 4 tested cell lines (SPC111, SPC212, and M38K), though a slight increase in migration was observed in P31 cells nih.govresearchgate.net. Importantly, the response to FAK inhibition in MPM, including the effects of this compound, appears to be independent of NF2 expression or histological subtype nih.govresearchgate.netnih.gov. No synergism with cisplatin was found in adherent MPM cells nih.govresearchgate.netnih.gov.

Table 3: In Vitro Effects of this compound on Malignant Pleural Mesothelioma Cell Lines

Cell LineEffect of this compound Treatment (In Vitro)Molecular Mechanism/ObservationSource
SPC111Inhibits growth and migration; inhibits spheroid formation.Reduces FAK phosphorylation. nih.govnih.govresearchgate.netnih.govresearchgate.net
SPC212Inhibits growth and migration; inhibits spheroid formation.Reduces FAK phosphorylation. nih.govnih.govresearchgate.netnih.govresearchgate.net
M38KInhibits migration; inhibits spheroid formation.Reduces FAK phosphorylation. nih.govresearchgate.netnih.govresearchgate.netoup.com
P31Inhibits spheroid formation; slight increase in migration observed in some studies.Reduces FAK phosphorylation. nih.govnih.govresearchgate.netnih.govresearchgate.net

Pancreatic Adenocarcinoma (e.g., MIA PaCa-2, BxPC-3)

In pancreatic adenocarcinoma, the efficacy of this compound is linked to the tumor's mesenchymal phenotype d-nb.inforesearchgate.netnih.govnih.gov. MIA PaCa-2 cells, which exhibit a mesenchymal phenotype with strong vimentin (B1176767) expression and loss of E-cadherin, showed high sensitivity to this compound d-nb.infonih.gov. In contrast, BxPC-3 cells, which are more epithelial with strong E-cadherin expression and low vimentin, showed limited sensitivity to this compound in some studies d-nb.infonih.govnih.gov. This suggests that the mesenchymal characteristics of pancreatic cancer cells may serve as a biomarker for sensitivity to FAK inhibition by this compound d-nb.inforesearchgate.netnih.govnih.gov.

Table 4: In Vitro Effects of this compound on Pancreatic Adenocarcinoma Cell Lines

Cell LineEffect of this compound Treatment (In Vitro)Molecular Mechanism/ObservationSource
MIA PaCa-2High sensitivity to FAK inhibition.Mesenchymal phenotype (vimentin+, E-cadherin-). d-nb.inforesearchgate.netnih.govnih.gov
BxPC-3Limited sensitivity in some studies.Epithelial phenotype (E-cadherin+, vimentin-). d-nb.inforesearchgate.netnih.govnih.govnih.gov

Squamous Cell Carcinoma (e.g., SCC7.1, SCC6.2, Met01)

This compound has demonstrated varying responses in squamous cell carcinoma (SCC) cell lines. In SCC7.1 cells, treatment with this compound resulted in complete tumor regression in preclinical models, which is attributed to FAK kinase inhibition acting via CD8 T-cell-mediated anti-tumor immunity elifesciences.orgresearchgate.netnih.gov. For SCC6.2 cells, only a modest growth delay was observed researchgate.netnih.gov. In Met01 cells, a heterogeneous response was noted, with some tumors showing growth delay and others stable disease, also linked to CD8 T-cell-mediated immunity researchgate.netnih.gov. These findings suggest a spectrum of responses to this compound treatment in SCC, with sensitivity potentially influenced by immune cell interactions within the tumor microenvironment elifesciences.orgresearchgate.netnih.gov.

Table 5: In Vitro Effects of this compound on Squamous Cell Carcinoma Cell Lines

Cell LineEffect of this compound Treatment (In Vitro)Molecular Mechanism/ObservationSource
SCC7.1Complete tumor regression.FAK kinase inhibition acts via CD8 T-cell-mediated anti-tumor immunity. elifesciences.orgresearchgate.netnih.gov
SCC6.2Modest growth delay.FAK kinase inhibition. researchgate.netnih.gov
Met01Heterogeneous response (growth delay to stable disease).FAK kinase inhibition acts via CD8 T-cell-mediated anti-tumor immunity. researchgate.netnih.gov

Preclinical Efficacy and Pharmacodynamic Analyses in Vivo Non Human Models

Anti-Tumor Activity in Xenograft and Orthotopic Models

The anti-cancer effects of BI-853520 have been assessed across a wide range of subcutaneous xenograft and orthotopic tumor models, showing a spectrum of activity from significant tumor regression to a lack of sensitivity. nih.govresearchgate.net

This compound has demonstrated considerable efficacy in inhibiting the growth of primary tumors in several cancer models. In a comprehensive study involving 16 different subcutaneous adenocarcinoma xenograft models, daily oral administration of the compound resulted in outcomes ranging from complete tumor growth inhibition to tumor regression in some animals. nih.govresearchgate.net Similarly, in a panel of 18 human tumor xenograft models, including lung, ovary, pancreas, and prostate carcinomas, this compound was highly active in a subset of these, causing strong suppression of tumor growth. aacrjournals.org

Specific examples of its efficacy include:

Prostate Carcinoma: In the PC-3 prostate carcinoma xenograft model, this compound treatment led to strong suppression of tumor growth, and in some cases, tumor regression. aacrjournals.orgpatsnap.com

Ovarian Cancer: In mouse models using SKOV3 ovarian cancer cells, this compound monotherapy significantly inhibited tumor growth compared to controls. nih.gov The compound also enhanced the anti-tumor effects of paclitaxel (B517696), suggesting it can improve sensitivity to chemotherapy. nih.gov

Malignant Pleural Mesothelioma (MPM): In an orthotopic mouse model of human MPM, this compound treatment resulted in a significantly decreased tumor load and reduced tumor cell proliferation. nih.govresearchgate.net

Breast Cancer: The inhibitor significantly suppressed primary tumor growth in multiple orthotopic mouse models of breast cancer, including those using Py2T, 4T1, and MTflECad cell lines. researchgate.net In the MMTV-PyMT transgenic mouse model, this compound delayed the development of palpable tumors and reduced the formation of invasive carcinomas. researchgate.net

Cancer TypeModel TypeCell Line/ModelObserved Effect on Primary Tumor GrowthReference
Adenocarcinomas (various)Subcutaneous Xenograft16-model panelBroad spectrum of outcomes, from tumor regression to no sensitivity. nih.gov
Prostate CarcinomaSubcutaneous XenograftPC-3Strong suppression of tumor growth; tumor regression in individual animals. aacrjournals.org
Ovarian CancerOrthotopicSKOV3Inhibited tumor growth. nih.gov
Malignant Pleural MesotheliomaOrthotopic XenograftP31Significantly lower tumor load. nih.govresearchgate.net
Breast CancerOrthotopicPy2T, 4T1, MTflECadSignificantly suppressed primary tumor growth. researchgate.net
Breast CancerTransgenicMMTV-PyMTDelayed tumor development and reduced progression to invasive carcinoma. researchgate.net

The effect of this compound on metastasis appears to be context-dependent. In certain murine breast cancer models, the inhibitor was most effective at preventing the establishment of metastases in tumors where E-cadherin was deficient or downregulated. nih.gov However, in the highly metastatic MMTV-PyMT transgenic mouse model of breast cancer, this compound did not significantly suppress the number of metastases, despite strongly reducing primary tumor growth and progression. researchgate.net This suggests that while FAK inhibition can potently affect primary tumor growth, its impact on the metastatic cascade may vary between different tumor models and subtypes.

Pharmacodynamic Markers of FAK Inhibition in Tumor Tissue (e.g., p-FAK Y397 repression)

Pharmacodynamic studies have confirmed that this compound effectively engages its target in vivo. Oral administration of the compound to mice bearing subcutaneous PC-3 prostate adenocarcinoma xenografts resulted in a rapid, strong, and long-lasting repression of FAK autophosphorylation at the Y397 site (p-FAK Y397) within the tumor tissue. nih.govnih.gov This on-target activity was observed with FAK phosphorylation being strongly reduced for an entire 48-hour sampling period after treatment. nih.gov Similarly, in ovarian cancer mouse models, tumor tissues from mice treated with this compound showed a decreased protein level of p-FAK(Y397). nih.gov The suppression of p-FAK Y397 serves as a key pharmacodynamic marker, confirming the mechanism of action of this compound in vivo. aacrjournals.orgnih.gov

Identification of Biomarkers Correlating with Preclinical Sensitivity

A critical aspect of the preclinical evaluation of this compound has been the identification of biomarkers that predict sensitivity to the drug. Analysis of a diverse panel of adenocarcinoma xenograft models revealed a strong correlation between treatment efficacy and specific molecular characteristics of the tumors. nih.govnih.gov

A key finding is that high sensitivity to this compound is linked to a mesenchymal tumor phenotype. nih.govnih.govnih.gov This was initially defined by the loss of E-cadherin expression. nih.gov Xenograft models that were highly sensitive to the inhibitor, including various adenocarcinomas of the kidney, lung, ovary, pancreas, and prostate, were found to either lack E-cadherin expression or express it at low levels. nih.gov Conversely, several models resistant to this compound were E-cadherin positive. nih.gov This suggests that tumors that have undergone an epithelial-to-mesenchymal transition (EMT), a process often characterized by the loss of E-cadherin, are more likely to respond to FAK inhibition by this compound.

Further biomarker analysis identified a strong correlation between the expression of a specific microRNA, hsa-miR-200c-3p, and the efficacy of this compound. nih.govresearchgate.netnih.gov The expression of hsa-miR-200c-3p, an epithelial-specific microRNA known to promote E-cadherin expression, was found to be inversely correlated with drug sensitivity. nih.govnih.gov Tumors that were highly sensitive to this compound consistently expressed low levels of hsa-miR-200c-3p. researchgate.net In fact, the expression of this microRNA was shown to be strongly correlated with the observed tumor growth inhibition, indicating its potential as a predictive biomarker for patient selection. researchgate.net

BiomarkerCorrelation with this compound SensitivityKey FindingsReference
Mesenchymal PhenotypePositiveHigh sensitivity is linked to a mesenchymal tumor phenotype. nih.govnih.gov
E-cadherin ExpressionNegativeHighly sensitive xenograft models lack or have low E-cadherin expression. nih.gov
hsa-miR-200c-3p ExpressionNegativeLow expression of this microRNA is strongly correlated with efficacy (R² = 0.889). nih.govresearchgate.net

Gene Expression Profiles and Genetic Aberrations

In preclinical evaluations across a diverse range of subcutaneous adenocarcinoma xenograft models, the antitumor activity of this compound was found to be strongly correlated with specific gene expression profiles, particularly those indicative of a mesenchymal tumor phenotype. inxmed.combiospace.com Biomarker analysis has consistently linked high sensitivity to this compound with low or absent expression of E-cadherin, both at the messenger RNA (mRNA) and protein levels. nih.gov This correlation was observed in various xenograft models, including those for kidney, lung, ovary, pancreas, and prostate adenocarcinomas, which were all highly sensitive to the compound and expressed low levels of E-cadherin. nih.gov Conversely, tumor models that were resistant to this compound often retained E-cadherin expression. nih.gov

Further investigation into the genetic regulation of this sensitivity identified a strong correlation with the expression of microRNA hsa-miR-200c-3p. inxmed.combiospace.com This specific microRNA is known to promote an epithelial phenotype by enhancing E-cadherin expression. nih.gov A robust inverse correlation was established, where low expression of hsa-miR-200c-3p was highly predictive of this compound efficacy. biospace.com In studies involving 13 different models, the expression of hsa-miR-200c-3p was shown to be strongly correlated with the compound's efficacy, yielding a high coefficient of determination (R² = 0.889). biospace.com

In ovarian cancer cell lines, treatment with this compound was shown to inhibit the Epithelial-to-Mesenchymal Transition (EMT) process. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of the mesenchymal marker β-catenin. nih.gov These findings collectively suggest that the efficacy of this compound in non-human models is mechanistically linked to a pre-existing mesenchymal state characterized by specific genetic and expression markers. inxmed.combiospace.comnih.gov

Table 1: Correlation of this compound Efficacy with E-cadherin and hsa-miR-200c-3p Expression in Adenocarcinoma Xenograft Models
Xenograft Model (Tumor Type)Tumor Growth Inhibition (TGI %)Sensitivity ClassificationE-cadherin Protein Expressionhsa-miR-200c-3p Expression Level
NCI-H358 (Lung)104%Highly Sensitive-Low
PA-1 (Ovary)101%Highly Sensitive-Low
PC-3 (Prostate)99%Highly Sensitive-Low
Caki-1 (Kidney)98%Highly Sensitive-Low
Panc-1 (Pancreas)89%Highly Sensitive-Low
NCI-H1975 (Lung)83%Moderately Sensitive+High
SK-OV-3 (Ovary)63%Moderately Sensitive-Low
AsPC-1 (Pancreas)57%Moderately Sensitive+High
A549 (Lung)45%Resistant+High
NCI-H460 (Lung)29%Resistant+High

*Data derived from preclinical xenograft models. escholarship.org Sensitivity classifications are arbitrary based on TGI values. escholarship.org

Combination Therapy Strategies in Preclinical Settings

Preclinical studies have explored the utility of this compound in various combination therapy regimens, demonstrating its potential to synergize with chemotherapeutics, targeted agents, radiotherapy, and immunotherapies.

Synergy with Chemotherapeutic Agents (e.g., Paclitaxel)

The combination of this compound with conventional chemotherapeutic agents has shown promise in preclinical models. In an orthotopic mouse model of ovarian cancer, the co-administration of this compound and paclitaxel resulted in a significant reduction in tumor growth compared to either this compound or paclitaxel monotherapy. nih.gov This suggests that this compound can enhance the sensitivity of ovarian cancer to chemotherapy in an in vivo setting. nih.gov This synergistic interaction has provided a rationale for exploring this combination in clinical settings for advanced ovarian cancer. nih.gov

Combined Approaches with Targeted Therapies (e.g., MEK inhibitors, VEGF inhibitors)

The rationale for combining this compound with other targeted therapies is based on overcoming intrinsic and acquired resistance mechanisms.

MEK inhibitors : In preclinical models of BRAF-mutant melanoma and colorectal cancer, treatment with RAF or MEK inhibitors (such as trametinib) has been shown to induce a rapid, paradoxical activation of FAK. nih.govescholarship.org This activation of FAK signaling serves as a survival mechanism, limiting the efficacy of MEK inhibition. escholarship.org This finding provides a strong preclinical basis for the combination of a FAK inhibitor like this compound (also known as IN10018) with a MEK inhibitor to achieve a more profound and durable anti-tumor response. nih.govescholarship.org Based on this rationale, a clinical study was initiated to evaluate this compound in combination with the MEK inhibitor cobimetinib (B612205) in patients with metastatic melanoma. biospace.com

VEGF inhibitors : General preclinical studies suggest that combining FAK inhibitors with agents that target the vascular endothelial growth factor (VEGF) pathway may improve antitumor efficacy. nih.gov The inhibition of angiogenesis can lead to changes in the tumor microenvironment, and concurrent FAK inhibition may help to overcome resistance mechanisms related to cell adhesion and migration. However, specific preclinical studies detailing the synergistic effects of this compound combined directly with VEGF inhibitors were not identified in the reviewed literature.

Enhancement of Radiotherapy Efficacy

This compound (IN10018) has been investigated for its potential as a radiosensitizer. In a syngeneic orthotopic murine model of pancreatic ductal adenocarcinoma (PDAC), the addition of this compound to a hypofractionated radiotherapy regimen significantly enhanced the antitumor response. prnewswire.com This suggests that FAK inhibition can sensitize pancreatic tumors to the effects of radiation. prnewswire.com The mechanism for this enhancement appears to be, in part, immunomodulatory; the combination of the FAK inhibitor and radiotherapy led to a significant increase in the infiltration of CD8+ T cells into the tumor compared to either treatment alone. prnewswire.comaacrjournals.org These findings support the development of FAK inhibitors as a strategy to augment the efficacy of radiotherapy, potentially by priming the tumor microenvironment for a more robust immune response. prnewswire.com

Modulation of Anti-Tumor Immunity and Synergistic Immunomodulatory Effects (e.g., with OX40 or 4-1BB agonistic antibodies)

FAK inhibition has been shown to modulate the tumor immune microenvironment, providing a strong rationale for combination with immunotherapies. Preclinical studies in mouse models of squamous cell carcinoma and pancreatic cancer have demonstrated that FAK inhibition can enhance the anti-tumor efficacy of agonistic antibodies targeting co-stimulatory molecules like OX40 and 4-1BB.

The mechanisms underlying this synergy are multifaceted. FAK inhibition was found to increase the expression of the Inducible T-cell COStimulator (ICOS) on effector CD8+ T-cells, a key factor in the efficacy of the combination with either OX40 or 4-1BB agonists. Furthermore, FAK inhibition can also lead to the downregulation of Programmed death-ligand 2 (PD-L2) on multiple cell types within the tumor microenvironment, which may further contribute to a more permissive environment for T-cell-mediated tumor destruction.

Advanced Academic Research Considerations and Future Directions

Further Elucidation of Structure-Activity Relationships (SAR) for FAK Inhibition

BI-853520 is a potent, ATP-competitive inhibitor that has demonstrated high selectivity for FAK. mdpi.com In vitro studies have shown it inhibits recombinant FAK with a half-maximal inhibitory concentration (IC50) of 1 nM. nih.gov Its potency is comparable to other FAK inhibitors that have been evaluated in clinical studies. mdpi.comnih.gov A distinguishing feature of this compound's structure is the presence of an acrylamido functionality, and it notably lacks the heterocyclic core common to many other FAK inhibitors, such as those in the pyrimidine (B1678525) and pyridine (B92270) chemical classes. nih.gov This unique chemical architecture provides a basis for further SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on modifications to this acrylamide (B121943) scaffold to enhance interactions within the ATP-binding pocket of FAK and to explore potential allosteric binding sites, aiming to develop next-generation inhibitors with improved therapeutic profiles.

Compound FAK IC50 (nM) Chemical Class
This compound 1Acrylamide-based
Defactinib (VS-6063) 0.6Pyrimidine
PF-562271 1.5Pyrimidine
GSK2256098 2-15Pyrimidine

This table presents a comparison of the in vitro potency of this compound against other notable FAK inhibitors. Data sourced from multiple preclinical studies. mdpi.comnih.govnih.gov

Comprehensive Systems Biology Approaches for Predictive Biomarker Discovery

Preclinical research has identified a significant link between the efficacy of this compound and a mesenchymal tumor phenotype. nih.govresearchgate.net High sensitivity to the inhibitor was observed in adenocarcinoma xenograft models characterized by low or absent E-cadherin expression. nih.gov Further biomarker analysis established a strong correlation between treatment efficacy and the expression of hsa-miR-200c-3p, an epithelial-specific microRNA that promotes E-cadherin expression. nih.gov These findings suggest that markers of the epithelial-to-mesenchymal transition (EMT) could serve as predictive biomarkers for this compound activity.

Future research necessitates the use of comprehensive systems biology approaches to build upon these findings. Phosphoproteomics, for instance, can provide a dynamic view of FAK pathway activation and inhibition by this compound, potentially uncovering novel pharmacodynamic markers and resistance mechanisms. Integrating multi-omics data—including genomics, transcriptomics, and proteomics—will be crucial for developing a more holistic understanding of the molecular signatures that confer sensitivity or resistance to FAK inhibition, enabling more precise patient stratification in future clinical trials.

Investigation of FAK's Kinase-Independent Scaffolding Functions and Nuclear Roles in Pathological Processes

Beyond its well-established role as a cytoplasmic kinase, FAK possesses critical kinase-independent functions as a protein scaffold, particularly within the nucleus. nih.govnih.gov In the nucleus, FAK can regulate gene expression and influence the stability of key proteins involved in cancer progression. nih.govresearchgate.net One of the earliest discovered nuclear scaffolding roles for FAK involves its interaction with the p53-MDM2 complex, which promotes the ubiquitination and subsequent degradation of the p53 tumor suppressor. nih.govbiologists.com

This scaffolding function is not targeted by traditional kinase inhibitors like this compound. nih.gov Consequently, even with effective kinase inhibition, the pro-survival and transcriptional regulatory effects mediated by FAK's non-enzymatic activities may persist. A deeper investigation into these kinase-independent roles is essential for understanding the full spectrum of FAK's contribution to cancer. This knowledge gap highlights the potential advantages of degradation-based strategies (like PROTACs) that can eliminate the FAK protein entirely, thereby abrogating both its enzymatic and scaffolding functions. bohrium.com

Deeper Analysis of FAK's Influence on the Tumor Microenvironment and Immune Cell Dynamics

FAK plays a pivotal role in orchestrating the complex interplay between cancer cells and the tumor microenvironment (TME). nih.gov The TME, which includes immune cells, endothelial cells, and cancer-associated fibroblasts (CAFs), can significantly influence tumor growth and response to therapy. nih.govfrontiersin.org

Studies have shown that FAK inhibition can modulate the immune landscape within the TME. Specifically, treatment with this compound has been shown to reduce the number of immunosuppressive regulatory T cells (Tregs) in the TME of murine squamous cell carcinoma (SCC) models. researchgate.net Furthermore, the anti-tumor efficacy of this compound in certain models was found to be dependent on the presence of CD8+ T cells, indicating that its therapeutic effect is, at least in part, mediated by an anti-tumor immune response. researchgate.net Future research should aim for a more granular analysis of how this compound affects the broader spectrum of immune cells (e.g., macrophages, natural killer cells) and other stromal components like CAFs. Understanding these complex interactions will be key to designing rational combination therapies, such as pairing FAK inhibitors with immune checkpoint inhibitors, to achieve more durable clinical responses. researchgate.net

Q & A

Q. What is the molecular mechanism of BI-853520 as a FAK inhibitor, and how does it influence downstream signaling pathways in cancer cells?

Q. What experimental models are optimal for evaluating this compound's antitumor efficacy in preclinical studies?

Q. How should researchers characterize this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal studies?

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across cancer types be systematically analyzed?

Q. What methodologies are recommended for studying this compound in combination therapies?

Q. How can researchers address translational challenges in extrapolating preclinical this compound data to clinical outcomes?

Q. What statistical approaches are critical for analyzing this compound's impact on tumor immune microenvironments?

Methodological Guidelines

  • In vivo dosing : Optimize MTD via staggered dosing (e.g., 200 mg/day in humans) and monitor adverse events (e.g., fatigue, nausea) using CTCAE criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.